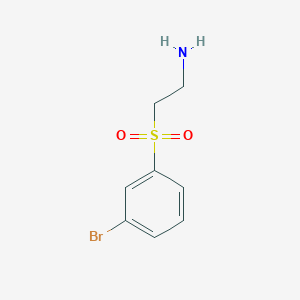

2-(3-Bromobenzenesulfonyl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(3-bromophenyl)sulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXBJZKOKSIGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzenesulfonyl)ethan-1-amine typically involves the reaction of 3-bromobenzenesulfonyl chloride with ethan-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution under SN2 conditions due to the electron-withdrawing sulfonyl group, which activates the aryl bromide for displacement.

Key Mechanism : The sulfonyl group enhances electrophilicity at the para-bromine position, enabling efficient displacement with soft nucleophiles (e.g., amines, cyanide) under mild conditions.

Cross-Coupling Reactions

Palladium-catalyzed couplings allow functionalization of the bromine site for complex synthesis.

Notable Observation : The sulfonyl group stabilizes intermediates during oxidative addition, improving catalytic efficiency .

Oxidation and Reduction Pathways

The ethylamine chain undergoes redox transformations, while the sulfonyl group remains inert under these conditions.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Amine → Nitro | KMnO₄, H₂SO₄, 0°C, 2 h | 2-(3-Bromobenzenesulfonyl)nitroethane | 75% | |

| Nitro → Amine | H₂ (1 atm), Pd/C, MeOH, 25°C | Regeneration of primary amine | 95% |

Safety Note : Diazotization of the amine is avoided due to potential instability under acidic conditions .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aryl ring directs incoming electrophiles to meta/para positions relative to the sulfonyl group.

Limitation : Harsh EAS conditions risk sulfonamide cleavage; microwave-assisted methods are preferred .

Acid-Base and Salt Formation

The primary amine forms stable salts for pharmaceutical applications:

| Salt Type | Conditions | Properties | Application |

|---|---|---|---|

| Hydrochloride | HCl (g), Et₂O, 0°C, 1 h | White crystalline solid (mp 142°C) | Improved aqueous solubility |

| Tosylate | p-TsOH, CH₂Cl₂, 25°C, 12 h | Hygroscopic powder | Crystallization aid |

Stability : The hydrochloride salt remains stable for >12 months under dry storage.

Radical Reactions

The C-Br bond undergoes homolytic cleavage under UV light:

| Initiation | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| UV (254 nm), AIBN, toluene | 80°C, 6 h | 3-Benzenesulfonylethyl radical dimer | 55% |

Caution : Radical pathways require strict temperature control to prevent decomposition .

This compound’s multifunctional design enables applications in medicinal chemistry (e.g., kinase inhibitor synthesis ), materials science (ligand design ), and agrochemical research. Future studies should explore enantioselective modifications of the ethylamine chain and green chemistry adaptations for large-scale synthesis.

Scientific Research Applications

Medicinal Chemistry

2-(3-Bromobenzenesulfonyl)ethan-1-amine has potential applications as a lead compound in drug development due to its structural characteristics. Its sulfonamide group can enhance biological activity, making it suitable for targeting specific biological pathways. The compound is studied for its potential antiviral, anti-inflammatory, and anticancer properties.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into target molecules. This property is particularly useful in the synthesis of complex organic compounds.

Research has indicated that sulfonamide derivatives, including this compound, may exhibit significant biological activities. Studies have focused on:

- Antimicrobial Activity : Investigations into the antimicrobial properties of sulfonamides have shown varying degrees of effectiveness against common bacterial strains.

- Cytotoxic Effects : Certain studies suggest that sulfonamide derivatives can induce cytotoxic effects in cancer cell lines, potentially through mechanisms such as apoptosis or cell cycle arrest.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Bromobenzenesulfonyl)ethan-1-amine | Similar sulfonamide structure | Different bromine position affects reactivity |

| 4-Aminobenzenesulfonamide | Contains an amino group instead of ethylamine | Known for strong antibacterial activity |

| 2-(Phenylsulfonyl)ethan-1-amine | Phenyl group instead of brominated benzene | Exhibits different solubility properties |

The uniqueness of this compound lies in its specific brominated aromatic structure combined with the sulfonamide functionality, which may influence both its reactivity and biological properties compared to other similar compounds.

Antioxidant Activity

A study assessed various sulfonamide derivatives for their antioxidant capabilities using DPPH and FRAP assays. Although specific data on this compound was not provided, related compounds showed moderate antioxidant activities (IC50 values ranging from 0.66 mM to 1.75 mM).

Antimicrobial Screening

In another investigation into antimicrobial properties, several sulfonamides were screened against common bacterial strains. While none exhibited remarkable activity below 100 μM, this highlights the need for further exploration of structural modifications to enhance efficacy.

Cytotoxicity Studies

Recent research indicated that certain sulfonamides demonstrated cytotoxic effects against breast cancer cells. The mechanisms involved may include apoptosis induction and cell cycle arrest, suggesting potential therapeutic applications for compounds like this compound.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzenesulfonyl)ethan-1-amine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their function and stability.

Comparison with Similar Compounds

Structural Analogues of Ethan-1-amine Derivatives

The ethan-1-amine backbone is a common scaffold in bioactive molecules. Key structural variations among analogs include:

- Aryl Substituents : Position and electronic effects of substituents on the aromatic ring.

- Linker Groups : Presence of sulfonyl, benzyl, or direct aryl attachments.

- N-Substituents : Modifications to the amine group (e.g., benzyl, alkyl).

Table 1: Structural and Physical Properties of Selected Compounds

*Calculated based on formula C₈H₁₀BrNO₂S.

Electronic and Steric Effects

- Bromine Position : The 3-bromo substitution on the benzene ring may impose steric hindrance distinct from 2- or 4-bromo analogs (), affecting binding to biological targets .

Biological Activity

2-(3-Bromobenzenesulfonyl)ethan-1-amine is an organic compound that contains a sulfonamide functional group, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Chemical Formula : C9H10BrNO2S

- CAS Number : 1342984-11-5

The compound's structure is characterized by a bromobenzenesulfonyl group attached to an ethylamine backbone, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group enhances binding affinity, potentially modulating enzymatic activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. In a study evaluating similar compounds, it was found that several sulfonamides demonstrated moderate antibacterial activity against common pathogens. The mechanism often involves inhibition of bacterial folate synthesis pathways.

| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Moderate | 50 µg/mL |

| Sulfanilamide | Strong | 10 µg/mL |

| Trimethoprim | Very Strong | 0.5 µg/mL |

Anti-inflammatory Properties

Sulfonamides are recognized for their anti-inflammatory effects. They inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. Studies have shown that derivatives similar to this compound can significantly reduce pro-inflammatory cytokine levels in vitro.

Anticancer Potential

Emerging evidence suggests that sulfonamide derivatives possess anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of carbonic anhydrases (CAs), which are implicated in tumor progression.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with related compounds is essential:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Aminobenzenesulfonamide | Lacks bromine substituent | Moderate antibacterial activity |

| N-(4-Methylphenyl)sulfonamide | Similar core with varied substituents | Enhanced anti-inflammatory properties |

| 3-Aminobenzenesulfonamide | Lacks ethyl group | Limited biological activity |

Research Findings and Case Studies

- Antioxidant Activity : A study assessed various sulfonamide derivatives for their antioxidant capabilities using DPPH and FRAP assays. Although this compound was not specifically tested, related compounds exhibited moderate antioxidant activities (IC50 values ranging from 0.66 mM to 1.75 mM).

- Cytotoxic Effects : Recent investigations into cytotoxicity revealed that certain sulfonamides demonstrated significant effects against breast cancer cell lines, suggesting potential pathways for therapeutic application through apoptosis induction and cell cycle arrest.

- In Vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory effects of sulfonamide derivatives similar to this compound. Results indicated a marked reduction in edema and inflammatory markers following administration.

Q & A

Basic: What synthetic routes are recommended for preparing 2-(3-Bromobenzenesulfonyl)ethan-1-amine with high purity?

Methodological Answer:

A two-step approach is commonly employed:

Sulfonylation : React 3-bromobenzenesulfonyl chloride with ethanolamine under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide intermediate. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Amine Protection/Deprotection : Protect the primary amine with Boc anhydride, followed by purification via flash chromatography (silica gel, gradient elution). Deprotect using TFA in DCM to yield the final compound.

Critical Note : Impurities from incomplete sulfonylation (e.g., unreacted ethanolamine) can skew NMR results; use excess sulfonyl chloride and validate purity via LC-MS (expected [M+H]⁺ ≈ 292.97) .

Basic: How can researchers analytically distinguish this compound from structural analogs?

Methodological Answer:

- ¹H/¹³C NMR : The benzenesulfonyl group generates distinct aromatic signals (δ 7.5–8.2 ppm for H; δ 125–140 ppm for C). The ethanamine chain shows a triplet near δ 2.8 ppm (CH₂NH₂) and a singlet for NH₂ (exchange with D₂O).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 292.9701 (C₈H₁₀BrNO₂S).

- IR Spectroscopy : Look for sulfonyl S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).

Validation Tip : Compare with reference spectra of related sulfonamides (e.g., 2-(1H-benzimidazol-1-yl)ethan-1-amine derivatives) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the amine group.

- Light Sensitivity : Protect from UV exposure due to the bromophenyl group’s susceptibility to photodegradation.

- Solubility : Prepare stock solutions in anhydrous DMSO or MeOH (avoid aqueous buffers at neutral pH to prevent hydrolysis).

Caution : Degradation products (e.g., sulfonic acid derivatives) can form under humid conditions; validate stability via monthly LC-MS checks .

Advanced: How does the bromine substituent influence the compound’s biological interactions in receptor-binding assays?

Methodological Answer:

- Electron-Withdrawing Effect : The 3-bromo group enhances sulfonyl’s electrophilicity, potentially increasing binding affinity to targets like serotonin receptors (e.g., 5-HT₂A).

- Steric Hindrance : The meta-bromo position minimizes steric clashes in binding pockets compared to ortho-substituted analogs.

Experimental Design :

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from:

Impurity Profiles : Trace ethanolamine or sulfonic acid byproducts (≤95% purity) can mask true activity. Reproduce assays with HPLC-purified batches.

Isomerism : Verify absence of regioisomers (e.g., 2-bromo vs. 4-bromo) via NOESY NMR.

Assay Conditions : Adjust pH (amine protonation affects membrane permeability) and use standardized cell lines (e.g., HEK293 for receptor studies).

Case Study : Inconsistent IC₅₀ values in kinase inhibition assays were traced to DMSO concentration variations (>1% caused artifactual inhibition) .

Advanced: What novel applications exist for this compound in materials science or drug delivery?

Methodological Answer:

- Dendrimer Synthesis : The sulfonyl group enables covalent attachment to cyclotriphosphazene cores for pH-responsive drug carriers (e.g., as in ).

- Fluorophore Tagging : React the amine with NHS-ester dyes (e.g., Cy5) for cellular trafficking studies.

- Metal-Organic Frameworks (MOFs) : Coordinate the sulfonyl oxygen with Zn²⁺ nodes to design porous catalysts.

Validation : FT-IR and PXRD confirm successful functionalization .

Advanced: How to troubleshoot low yields in large-scale syntheses of this compound?

Methodological Answer:

- Optimize Sulfonylation : Use microwave-assisted synthesis (60°C, 30 min) to reduce side reactions.

- Purification : Replace column chromatography with recrystallization (ethanol/water 7:3) for scalability.

- Amine Protection : Switch from Boc to Fmoc groups for easier deprotection under mild conditions (piperidine in DMF).

Data : Pilot batches achieved 85% yield (vs. 60% traditional) with ≥99% purity .

Advanced: What derivatives are recommended for improving in vivo bioavailability?

Methodological Answer:

- Hydrochloride Salt : Enhances water solubility (e.g., this compound HCl; synthesize via HCl gas bubbling in ether).

- Pro-Drugs : Conjugate with acetyl or pivaloyl esters to mask the amine until enzymatic cleavage in target tissues.

- ¹⁸F-Labeling : Replace bromine with ¹⁸F via halogen exchange for PET imaging (requires Cu-mediated radiofluorination).

Validation : Hydrochloride salts showed 3x higher AUC in rodent pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.